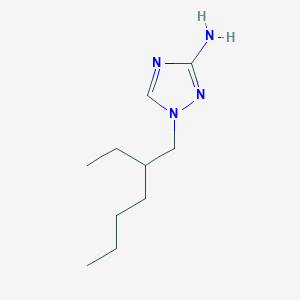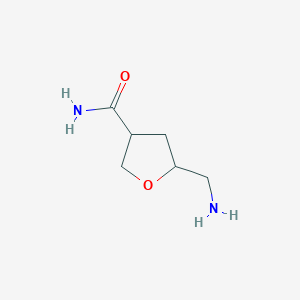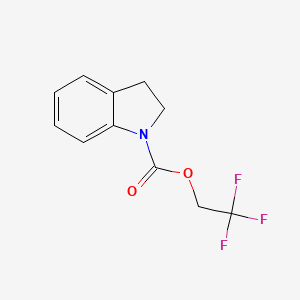
2,2,2-Trifluoroethyl indoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl indoline-1-carboxylate is a chemical compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the trifluoroethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Métodos De Preparación
The synthesis of 2,2,2-Trifluoroethyl indoline-1-carboxylate typically involves the reaction of indoline with 2,2,2-trifluoroethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .
Análisis De Reacciones Químicas
2,2,2-Trifluoroethyl indoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding indole derivative. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding indoline derivative. Common reducing agents used in this reaction include lithium aluminum hydride and sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups such as alkyl, aryl, or halogen groups.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl indoline-1-carboxylate has a wide range of scientific research applications, including:
Biology: The compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound is being investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and viral infections.
Industry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoroethyl indoline-1-carboxylate involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes and the induction of cell death. The trifluoroethyl group enhances the compound’s ability to interact with its molecular targets, increasing its potency and efficacy .
Comparación Con Compuestos Similares
2,2,2-Trifluoroethyl indoline-1-carboxylate is unique compared to other indoline derivatives due to the presence of the trifluoroethyl group, which enhances its chemical stability and biological activity. Similar compounds include:
2,2,2-Trifluoroethyl indole-1-carboxylate: Similar in structure but with an indole core instead of an indoline core.
2,2,2-Trifluoroethyl indoline-2-carboxylate: Similar in structure but with the carboxylate group at the 2-position instead of the 1-position.
2,2,2-Trifluoroethyl indoline-3-carboxylate: Similar in structure but with the carboxylate group at the 3-position instead of the 1-position
Propiedades
Número CAS |
1087788-61-1 |
|---|---|
Fórmula molecular |
C11H10F3NO2 |
Peso molecular |
245.20 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl 2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)7-17-10(16)15-6-5-8-3-1-2-4-9(8)15/h1-4H,5-7H2 |
Clave InChI |
CJGSHZBUKLAXDO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=CC=CC=C21)C(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


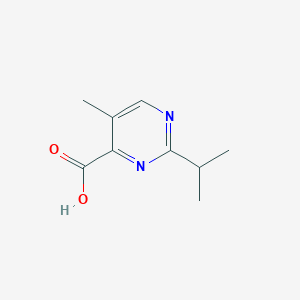
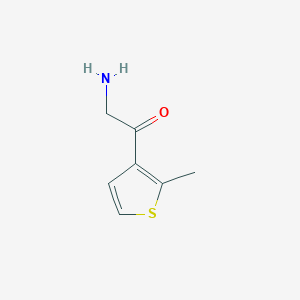
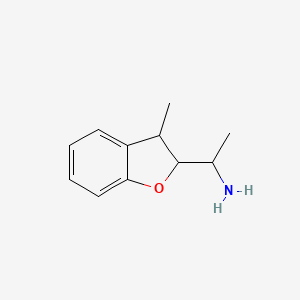
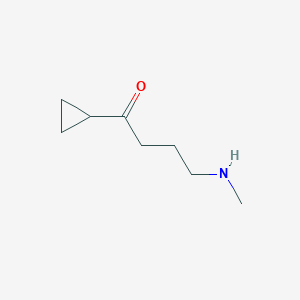
![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13159348.png)
![3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione](/img/structure/B13159357.png)
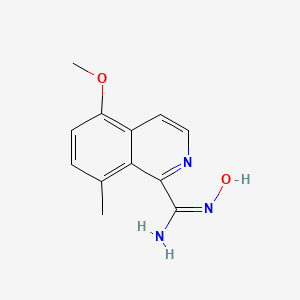

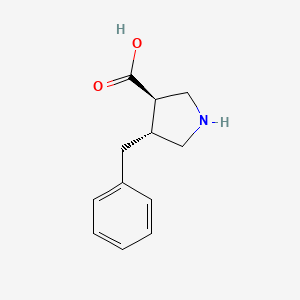
![6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)
![tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate](/img/structure/B13159389.png)
![1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol](/img/structure/B13159390.png)
